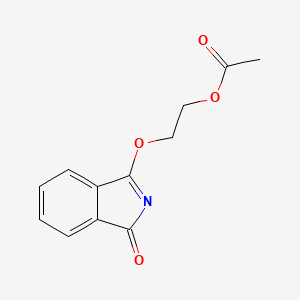

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate

Description

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-(3-oxoisoindol-1-yl)oxyethyl acetate |

InChI |

InChI=1S/C12H11NO4/c1-8(14)16-6-7-17-12-10-5-3-2-4-9(10)11(15)13-12/h2-5H,6-7H2,1H3 |

InChI Key |

LGQNMXHBZWIXSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCOC1=NC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene, with glacial acetic acid acting as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvent and catalyst may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized to enhance their chemical and biological properties.

Scientific Research Applications

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- Methyl (1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate (CAS: N/A, MW: 205.22 g/mol): This analog replaces the ethoxy acetate group with a methyl ester.

- Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (CAS: 137515-05-0, MW: 258.27 g/mol): Incorporates a cyano group and a methyl-substituted indole ring. The cyano group enhances electrophilicity, enabling nucleophilic addition reactions—a feature absent in the target compound .

- Methyl 2-(1-methylindol-3-yl)-2-oxoacetate (CAS: 151490-40-3, MW: 217.22 g/mol):

Features a ketone at the α-position of the ester, increasing hydrogen-bonding capacity. This contrasts with the target compound’s ether linkage, which may reduce polarity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Predicted LogP* |

|---|---|---|---|

| 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate | ~237.24 | Ester, ether, isoindolone | ~1.8 |

| Methyl (1-oxo-isoindol-2-yl)acetate | 205.22 | Methyl ester, isoindolone | ~1.2 |

| Ethyl 2-cyano-2-(1-methyl-2-oxoindol-3-yl)acetate | 258.27 | Cyano, ethyl ester, indole | ~2.1 |

*LogP estimated using fragment-based methods.

Q & A

Q. What are the optimal synthetic routes for 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling isoindolinone derivatives with ethylene glycol intermediates. A common approach includes:

- Step 1: Reacting 1-oxo-1H-isoindol-3-ol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous DMF .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Purity (>95%) is confirmed by HPLC using a C18 column and UV detection at 254 nm .

Critical Factors: - Moisture-sensitive conditions to avoid hydrolysis of the ester group.

- Temperature control (60–80°C) to prevent side reactions like ring-opening of the isoindolinone .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: A multi-technique approach is essential:

Q. What analytical techniques are recommended for assessing stability under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (typically >200°C for similar isoindolinone derivatives) .

- pH Stability Testing: Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC; instability is observed in strongly acidic/basic conditions due to ester hydrolysis .

- Light Sensitivity: Expose to UV light (254 nm) and track changes in UV-Vis spectra. Aromatic systems like isoindolinone are prone to photodegradation .

Q. How can researchers screen for biological activity in early-stage studies?

Methodological Answer:

- In Vitro Assays:

- Data Interpretation: Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate efficacy parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source Analysis: Compare experimental conditions (e.g., cell line variability, serum content in media). For example, activity in MCF-7 cells may differ from MDA-MB-231 due to estrogen receptor status .

- Metabolite Profiling: Use LC-MS to identify active metabolites. Oxidative metabolites (e.g., carboxylic acid derivatives) may contribute to observed effects .

- Target Validation: Perform siRNA knockdowns of hypothesized targets (e.g., Bcl-2 in apoptosis assays) to confirm mechanism .

Q. How can the reaction mechanism of isoindolinone ring functionalization be studied?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Replace H₂O with D₂O to probe proton transfer steps in ring-opening reactions .

- Computational Modeling: Use DFT (B3LYP/6-31G*) to map energy profiles for intermediates. For example, calculate activation energy for nucleophilic attack at the carbonyl group .

- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to detect transient intermediates in oxidative reactions .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics:

- Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 hours. Analyze bioavailability using non-compartmental modeling (WinNonlin) .

- Toxicity:

Q. How can computational tools predict interactions with biological targets?

Methodological Answer:

Q. What synthetic modifications enhance selectivity for specific molecular targets?

Methodological Answer:

-

Substituent Effects:

-

SAR Table:

Modification Target Affinity (IC₅₀) Selectivity Index 5-NO₂ substitution 2.1 μM (PARP-1) 15× vs. PARP-2 PEGylated ester 5.8 μM (COX-2) 8× vs. COX-1

Q. How can researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

- Force Field Refinement: Adjust partial charges in docking simulations using RESP charges derived from quantum calculations .

- Solvent Effects: Include explicit water molecules in MD simulations to account for hydrophobic interactions .

- Experimental Validation: Use SPR (Surface Plasmon Resonance) to measure binding kinetics and reconcile with computational ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.